molecular formula C9H8N2OS B1461026 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 689251-87-4

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1461026
CAS RN: 689251-87-4
M. Wt: 192.24 g/mol
InChI Key: NHWUUEJJXONEMW-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle . This compound is related to various other compounds that have been studied for their potential applications in different fields .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized as a key intermediate in the synthesis of novel compounds with significant antimicrobial activities. Studies demonstrate its application in creating chitosan Schiff bases, which exhibit antimicrobial properties against a range of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases, characterized by various analytical techniques, highlight the compound's role in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Applications

Another research avenue explores the synthesis of thiazole and pyrazoline heterocycles, starting from this compound, showcasing the compound's versatility in producing molecules with antioxidant and anti-inflammatory properties. These findings offer insights into its potential for developing new therapeutic agents (Abdel-Wahab et al., 2012).

Applications in Synthesizing Flavonols

The compound serves as a precursor in the microwave-assisted synthesis of flavonols, indicating its utility in creating molecules with potential for antimicrobial activity. This method, leveraging the Algar–Flynn–Oyamada reaction, offers a straightforward approach to flavonol synthesis, demonstrating the compound's role in facilitating efficient synthetic pathways (Ashok et al., 2016).

Future Directions

The future directions for research on “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” could include further exploration of its potential applications, such as its use in the synthesis of fungicides or as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities

Result of Action

Similar compounds have been shown to exhibit antifungal activity , suggesting that this compound may also have potential therapeutic applications.

properties

IUPAC Name

1-methyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-11-5-7(6-12)9(10-11)8-3-2-4-13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWUUEJJXONEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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